Dasatinib Carboxylic Acid Ethyl Ester
CAS No.: 910297-62-0
Cat. No.: VC0135494
Molecular Formula: C24H28ClN7O3S
Molecular Weight: 530.044
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 910297-62-0 |
---|---|
Molecular Formula | C24H28ClN7O3S |
Molecular Weight | 530.044 |
IUPAC Name | ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate |
Standard InChI | InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) |
Standard InChI Key | LTKNTZZGCSNLFZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C |
Introduction
Chemical Identity and Structure
Dasatinib Carboxylic Acid Ethyl Ester is an ethyl ester derivative related to dasatinib, a potent tyrosine kinase inhibitor used in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. The compound features several key structural elements that contribute to its role in dasatinib synthesis.
Basic Identification
Parameter | Information |
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Chemical Name | 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester |
IUPAC Name | ethyl 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate |
CAS Registry Number | 910297-62-0 |
Molecular Formula | C24H28ClN7O3S |
Molecular Weight | 530.04 g/mol |
The molecular structure contains several key functional groups including a thiazole ring, pyrimidine moiety, piperazine ring, and an ethyl ester group, all of which play critical roles in its chemical reactivity and applications .
Structural Features
The compound contains multiple heterocyclic components that contribute to its chemical properties:
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A thiazole ring with an amide linkage to a chloromethylphenyl group
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A pyrimidine ring with a methyl substituent
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A piperazine ring
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A terminal carboxylic acid ethyl ester functionality
These structural elements collectively contribute to the compound's stability, reactivity, and potential for conversion to dasatinib through specific chemical transformations .
Physical and Chemical Properties
Dasatinib Carboxylic Acid Ethyl Ester exhibits distinct physical and chemical properties that influence its storage, handling, and application in synthetic processes.
Physical Properties
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 273-275°C |
Solubility | Limited solubility in water; soluble in organic solvents |
LogP | 4.34420 (calculated) |
Polar Surface Area (PSA) | 144.31000 (calculated) |
Appearance | White to off-white crystalline solid |
These physical characteristics are important considerations for researchers working with this compound in laboratory settings .
Synthetic Approaches and Reactions
Role in Dasatinib Synthesis
Dasatinib Carboxylic Acid Ethyl Ester serves as a crucial intermediate in the synthesis of dasatinib. It is part of a multi-step synthetic pathway that leads to the final active pharmaceutical ingredient.
In the synthesis pathway, the ester group is typically hydrolyzed to form Dasatinib Carboxylic Acid (CAS: 910297-53-9), which can be further modified to produce dasatinib. The presence of the ethyl ester group provides certain advantages in the synthetic route, including improved stability during certain reaction steps and controlled reactivity .
Analytical Characterization
Analytical characterization of Dasatinib Carboxylic Acid Ethyl Ester is essential for confirming its identity, purity, and structural integrity in research applications.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:
NMR Type | Key Signals |
---|---|
1H-NMR (300 MHz, DMSO) | δ 10.02 (1H, s), 8.32 (1H, s), 7.42 (1H, d), 7.28 (2H, m), 6.95 (1H, s), 2.65 (3H, s), 2.25 (3H, s) |
While this NMR data is for a related intermediate structure, it illustrates the typical aromatic and aliphatic proton signals expected in the Dasatinib Carboxylic Acid Ethyl Ester spectrum, with additional signals for the ethyl ester group .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly employed to assess the purity of Dasatinib Carboxylic Acid Ethyl Ester, with typical purity standards exceeding 95% for research applications .
Applications in Research and Development
Pharmaceutical Research
Dasatinib Carboxylic Acid Ethyl Ester serves several important functions in pharmaceutical research:
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As a key synthetic intermediate in the production of dasatinib
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As an analytical reference standard for quality control in pharmaceutical manufacturing
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As an impurity standard for monitoring dasatinib production processes
Structure-Activity Relationship Studies
This compound and similar derivatives have been utilized in structure-activity relationship (SAR) studies to understand how structural modifications affect the biological activity of dasatinib. These investigations help researchers develop improved tyrosine kinase inhibitors with enhanced efficacy, selectivity, or pharmacokinetic properties .
Research indicates that modifications to the ester portion can influence:
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Metabolic stability
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Protein binding properties
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Cellular penetration
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Target selectivity profiles
Relationship to Dasatinib and Metabolic Considerations
Structural Comparison with Dasatinib
Dasatinib Carboxylic Acid Ethyl Ester differs from dasatinib primarily in the terminal functional group of the piperazine moiety. While dasatinib contains a hydroxyethyl piperazine group, this compound features an ethyl ester functionality. This structural difference significantly impacts the compound's physicochemical properties and biological activity .
Metabolic Implications
Dasatinib Carboxylic Acid (CAS: 910297-53-9), the hydrolysis product of Dasatinib Carboxylic Acid Ethyl Ester, has been identified as a metabolite (M6) of dasatinib in human metabolism studies. This connection highlights the importance of understanding the metabolic pathways and potential transformations of dasatinib derivatives in biological systems .
Cytochrome P450 3A4 (CYP3A4) plays a significant role in dasatinib metabolism, and studies have shown that dasatinib bioactivation by CYP3A4 proceeds through reactive intermediates. The ester group in Dasatinib Carboxylic Acid Ethyl Ester potentially influences these metabolic pathways .
Documentation | Details |
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Certificate of Analysis | Confirms identity, purity, and adherence to specifications |
Spectroscopic Data | NMR, Mass Spectrometry, IR, etc. |
HPLC Chromatograms | Demonstrates purity profile |
Stability Information | Storage conditions and shelf-life guidance |
Typical commercial specifications include a purity of >95% as determined by HPLC analysis .
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